2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile
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Overview
Description
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is an organic compound with a complex structure that includes a naphthalene ring substituted with a carbonitrile group and a 3-methylbut-2-en-1-yl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile typically involves multiple steps. One common method includes the alkylation of naphthalene derivatives with 3-methylbut-2-en-1-yl bromide in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amino-naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- [(3-Methylbut-2-en-1-yl)oxy]sulfonic acid
- 3-Methylbut-3-en-1-yl Methacrylate
- 2-(3-Methylbut-2-enyl)naphthalene-1,4-diol
Uniqueness
2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthalene core provides stability, while the carbonitrile and ether groups offer sites for further chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
183657-20-7 |
---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
2-(3-methylbut-2-enoxymethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C17H17NO/c1-13(2)9-10-19-12-15-8-7-14-5-3-4-6-16(14)17(15)11-18/h3-9H,10,12H2,1-2H3 |
InChI Key |
MKVPYOLHOWWJPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOCC1=C(C2=CC=CC=C2C=C1)C#N)C |
Origin of Product |
United States |
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